H-D-Lys(Z)-OMe HCl chemical properties
H-D-Lys(Z)-OMe HCl chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of H-D-Lys(Z)-OMe HCl, a key building block in synthetic peptide chemistry. The information is intended for professionals in research and drug development.
Core Chemical Properties
H-D-Lys(Z)-OMe HCl, or Nε-benzyloxycarbonyl-D-lysine methyl ester hydrochloride, is a derivative of the D-enantiomer of the amino acid lysine. It features two key protecting groups: a benzyloxycarbonyl (Z) group on the side-chain (ε-amino) and a methyl ester on the C-terminus. These modifications are crucial for its application in controlled, stepwise peptide synthesis.
Identifiers and Molecular Structure
The fundamental identifiers and structural details of H-D-Lys(Z)-OMe HCl are summarized below.
| Property | Value |
| IUPAC Name | methyl (2R)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride |
| CAS Number | 145586-17-0[1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₃ClN₂O₄[2] |
| Molecular Weight | 330.81 g/mol [2] |
| SMILES String | Cl.COC(=O)--INVALID-LINK--CCCCNC(=O)OCC1=CC=CC=C1[2] |
| InChI Key | QPNJISLOYQGQTI-BTQNPOSSSA-N[2] |
Physical and Chemical Properties
The known physical and chemical characteristics are presented for ease of reference.
| Property | Value |
| Appearance | White to off-white powder[2] |
| Melting Point | 115-118°C |
| Purity | ≥98% (HPLC)[3] |
| Application | Building block for peptide synthesis[3] |
Reactivity and Stability
The utility of H-D-Lys(Z)-OMe HCl in peptide synthesis is defined by the stability and selective cleavage of its protecting groups.
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α-Amino Group: The primary amine at the α-carbon is free (as a hydrochloride salt), allowing it to participate in peptide bond formation when activated.
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Benzyloxycarbonyl (Z) Group: The Z-group protecting the ε-amino function of the lysine side chain is stable under the conditions of peptide coupling. It is resistant to mild acids and bases, which allows for the selective deprotection of other groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) at the N-terminus of a growing peptide chain.[1] The Z-group is typically removed under harsher conditions, such as strong acids (e.g., HBr in acetic acid) or, more commonly, through catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst).[1][6]
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Methyl Ester Group: The methyl ester protects the C-terminus. It is stable during peptide coupling but can be saponified (hydrolyzed) using a base like NaOH or LiOH if a free C-terminus is required for subsequent fragment condensation.
This orthogonality of protecting groups is fundamental to its application in solution-phase peptide synthesis.
Experimental Protocols
While specific, validated protocols for H-D-Lys(Z)-OMe HCl are not widely published, the following sections provide detailed, representative methodologies based on established organic chemistry principles for similar compounds.
Representative Synthesis of Nε-Z-D-lysine Methyl Ester Hydrochloride
The synthesis of H-D-Lys(Z)-OMe HCl typically involves two main steps: the selective protection of the side-chain amine followed by the esterification of the carboxylic acid.
Step 1: Selective Nε-Protection of D-Lysine
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Dissolution: Dissolve D-lysine hydrochloride in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to free the amino groups.
-
Protection Reaction: Cool the solution in an ice bath and slowly add benzyl chloroformate (Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH in the alkaline range (9-10) by adding a base as needed. The ε-amino group is more nucleophilic and will preferentially react.
-
Isolation: Once the reaction is complete (monitored by TLC), acidify the solution with a dilute acid (e.g., HCl) to precipitate the Nε-Z-D-lysine.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under a vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.
Step 2: Methyl Esterification
-
Suspension: Suspend the dried Nε-Z-D-lysine in anhydrous methanol.
-
Esterification Reaction: Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through it, or add thionyl chloride (SOCl₂) dropwise. This reaction forms the methyl ester and converts the free α-amino group to its hydrochloride salt.
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Work-up: After the reaction is complete, remove the excess methanol and HCl under reduced pressure.
-
Final Product: The resulting solid is triturated with a non-polar solvent like diethyl ether to remove any non-polar impurities, filtered, and dried under a vacuum to yield H-D-Lys(Z)-OMe HCl as a white or off-white powder.
Analytical Method: Enantiomeric Purity Analysis by HPLC
Ensuring the stereochemical integrity of the D-isomer is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for this analysis.
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Column: A chiral column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak series) or a Cinchona alkaloid-based ion exchanger, is required.[7][8][9]
-
Mobile Phase: The mobile phase composition depends on the column type. For polysaccharide-based columns in reversed-phase mode, a mixture of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol) is common.[10] For ion-exchanger columns, a polar ionic mode with solvents like methanol/acetonitrile containing acid and base additives (e.g., formic acid and triethylamine) is often used.[8][9]
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Sample Preparation: Dissolve a small amount of H-D-Lys(Z)-OMe HCl in the mobile phase or a compatible solvent.
-
Injection and Detection: Inject the sample onto the HPLC system. Use a UV detector (typically around 210-220 nm for the peptide bond and 254 nm for the Z-group) to monitor the elution.
-
Analysis: The D- and L-isomers will have different retention times on the chiral column. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. A pure sample of the L-isomer (H-L-Lys(Z)-OMe HCl) should be run as a standard to identify the peaks.
Applications in Drug Development
H-D-Lys(Z)-OMe HCl is primarily used as a building block in the synthesis of peptides. The incorporation of D-amino acids like D-lysine into peptide sequences is a common strategy in drug development for several reasons:
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Increased Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases in the body, which can significantly increase their in vivo half-life.
-
Modified Biological Activity: The stereochemistry of an amino acid residue can dramatically alter the peptide's conformation and its binding affinity to biological targets like receptors or enzymes. This can be used to fine-tune the activity or selectivity of a peptide therapeutic.
-
Reduced Toxicity: In some cases, substituting L-amino acids with their D-counterparts has been shown to reduce the toxicity of antimicrobial peptides towards eukaryotic cells while maintaining their antibacterial activity.
Safety and Handling
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Personal Protective Equipment: It is recommended to handle H-D-Lys(Z)-OMe HCl using standard laboratory safety equipment, including safety glasses, gloves, and a lab coat. If handling large quantities of the powder, a dust mask may be appropriate.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place to prevent degradation from moisture.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Standard precautions for handling chemical reagents should be observed.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. H-D-LYS(Z)-OME HCL | 145586-17-0 [chemicalbook.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
